1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole ring substituted with a benzyl group and a nitro-phenylethenyl group, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and nitro-phenylethenyl groups. Common synthetic routes include:
Nitration: Introduction of the nitro group through nitration reactions.
Alkylation: Addition of the benzyl group via alkylation reactions.
Condensation: Formation of the phenylethenyl group through condensation reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and nitro-phenylethenyl groups can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The benzyl and phenylethenyl groups contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-(2-nitro-2-phenylethenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-Benzyl-2-nitroimidazole: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
5-Nitro-2-phenylethenylimidazole: Lacks the benzyl group, affecting its overall activity and applications.
Eigenschaften
CAS-Nummer |
192990-26-4 |
---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
1-benzyl-5-(2-nitro-2-phenylethenyl)imidazole |
InChI |
InChI=1S/C18H15N3O2/c22-21(23)18(16-9-5-2-6-10-16)11-17-12-19-14-20(17)13-15-7-3-1-4-8-15/h1-12,14H,13H2 |
InChI-Schlüssel |
BBLBNLRBJOPEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C=C(C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.